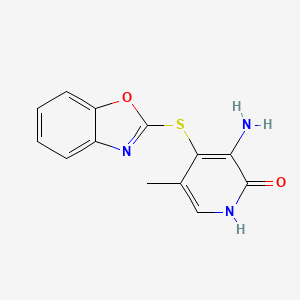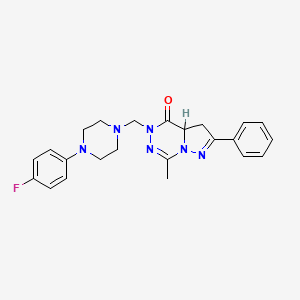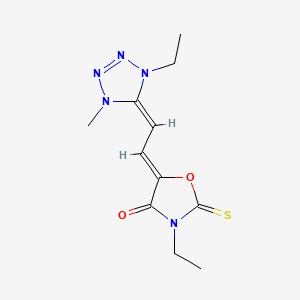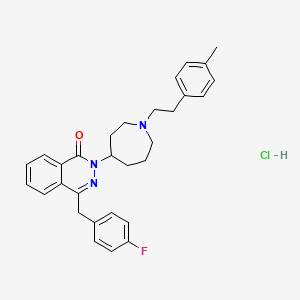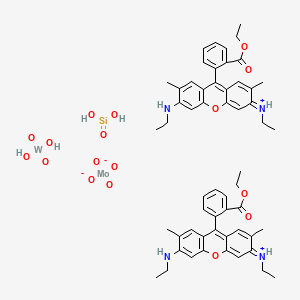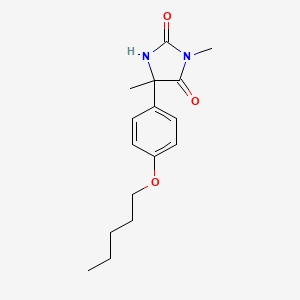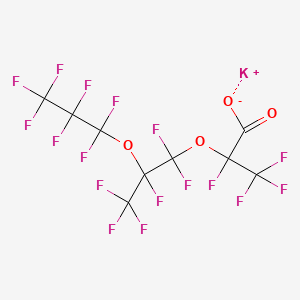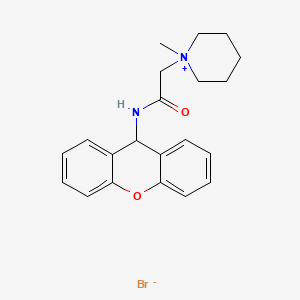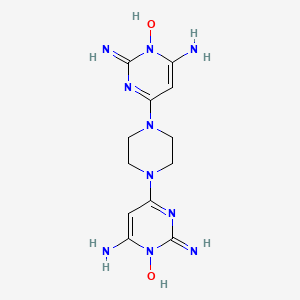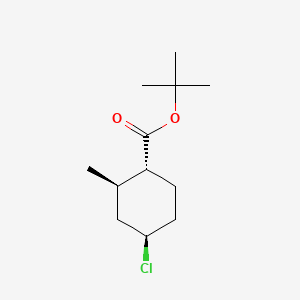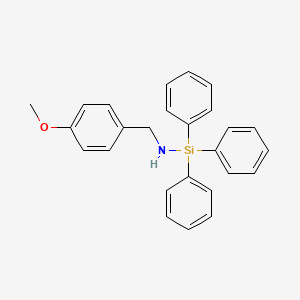
Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- is a compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups The specific structure of this compound includes a silanamine core with a 4-methoxyphenylmethyl group and three phenyl groups attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with 4-methoxybenzylamine. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques, such as distillation and chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The phenyl groups attached to the silicon atom can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted silanamine derivatives.
Scientific Research Applications
Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and other electrophilic species, facilitating various chemical transformations. The presence of the 4-methoxyphenylmethyl group enhances its reactivity and selectivity in these interactions. The pathways involved in its mechanism of action include coordination chemistry and nucleophilic substitution reactions.
Comparison with Similar Compounds
- Silanamine, N-((4-chlorophenyl)methyl)-1,1,1-triphenyl-
- Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-trimethyl-
- Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-tris(4-methoxyphenyl)-
Comparison: Silanamine, N-((4-methoxyphenyl)methyl)-1,1,1-triphenyl- is unique due to the presence of three phenyl groups attached to the silicon atom, which imparts specific steric and electronic properties This distinguishes it from similar compounds with different substituents, such as chlorophenyl or trimethyl groups
Properties
CAS No. |
80930-70-7 |
|---|---|
Molecular Formula |
C26H25NOSi |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-triphenylsilylmethanamine |
InChI |
InChI=1S/C26H25NOSi/c1-28-23-19-17-22(18-20-23)21-27-29(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-20,27H,21H2,1H3 |
InChI Key |
RWINFQGVIDJKKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


